K 76 Carboxylic Acid Exhibits 5.7-fold Lower Potency than the 7-Trifluoromethyl Filifolinol Derivative in a Classical Pathway Complement Inhibition Assay
In a 2012 study, a series of C7-functionalized filifolinol derivatives were synthesized and tested for their ability to inhibit the classical complement pathway. The 7-trifluoromethyl derivative (compound 23) was found to be the most potent analog, with an IC50 of 100 μM. In contrast, the reference compound K-76 COOH (K 76 Carboxylic acid) exhibited an IC50 of 570 μM under identical assay conditions [1]. This represents a 5.7-fold difference in potency.
| Evidence Dimension | Potency in classical complement pathway inhibition |
|---|---|
| Target Compound Data | IC50 = 570 μM |
| Comparator Or Baseline | 7-Trifluoromethyl filifolinol derivative: IC50 = 100 μM |
| Quantified Difference | 5.7-fold (Comparator is 5.7x more potent) |
| Conditions | In vitro classical pathway complement inhibition assay using human serum |
Why This Matters
This data establishes K 76 Carboxylic Acid as a benchmark reference compound in the filifolinol SAR space, highlighting specific structural modifications that can significantly enhance or attenuate complement inhibitory activity.
- [1] Larghi, E. L., Operto, M. A., Torres, R., & Kaufman, T. S. (2012). Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH. European Journal of Medicinal Chemistry, 55, 74-84. PMID: 22835722. View Source
